5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone

Pharmaceutical impurity profiling Reference standard characterization Thermal analysis

Residual intermediate carryover compromises pioglitazone API purity and ANDA approval timelines. This 2-imino thiazolidinone is the penultimate intermediate in the Takeda-origin synthesis, serving as both the direct precursor for acid-catalyzed hydrolysis to pioglitazone and the only chromatographically resolvable marker for monitoring unreacted intermediate in drug substance. • Enables process-specific impurity fate and purge studies; achieves total three-step yields exceeding 55% with final API purity ≥99.12%. • Distinct melting point (187-198 °C) and density (1.28 g/cm³) provide orthogonal identity confirmation for XRPD and solid-state characterization. • Supplied with a full Certificate of Analysis and comprehensive characterization data (NMR, MS, HPLC, FT-IR) compliant with ICH Q2(R1) for immediate use as a system suitability standard.

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
CAS No. 105355-26-8
Cat. No. B132754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone
CAS105355-26-8
Synonyms2-Amino-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-4(5H)-thiazolone;  _x000B_5-[4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl]-2-imino-4-thiazolidinone; 
Molecular FormulaC19H21N3O2S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N=C(S3)N
InChIInChI=1S/C19H21N3O2S/c1-2-13-3-6-15(21-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(23)22-19(20)25-17/h3-8,12,17H,2,9-11H2,1H3,(H2,20,22,23)
InChIKeyABGJULHDDNEULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone (CAS 105355-26-8): Procurement-Grade Pioglitazone Imino Impurity Reference Standard and Synthetic Intermediate


5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone (CAS 105355-26-8), also designated as Pioglitazone 2-Imine, Pioglitazone Imino Impurity (EPEBI), or 2-Amino-5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]thiazol-4(5H)-one, is a thiazolidinone derivative with molecular formula C₁₉H₂₁N₃O₂S and molecular weight 355.45 g/mol . It is the 2-imino structural analog of the thiazolidinedione antidiabetic drug pioglitazone, differing by the substitution of the carbonyl oxygen (C=O) at position 2 of the thiazolidine ring with an imine (C=NH) group, which fundamentally alters its reactivity, physicochemical profile, and role in pharmaceutical manufacturing [1]. The compound is primarily procured as a reference standard for impurity profiling in pioglitazone drug substance and drug product analysis, and secondarily as a key synthetic intermediate in the industrial production of pioglitazone hydrochloride [2].

Impurity reference standard – chromatographically resolvable from pioglitazone for HPLC system suitability and impurity quantitation.
Penultimate synthetic intermediate – only marker for residual intermediate carryover in pioglitazone manufacturing per ICH Q3A.
Fully characterized CoA – supplied with purity ≥98% (HPLC/titration), NMR, melting point; some suppliers offer ISO 17034 accredited reference material.

Why Pioglitazone, Its Hydrochloride Salt, or Other Thiazolidinedione-Class Impurities Cannot Substitute for 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone in Regulated Analytical Workflows


The 2-imino-4-thiazolidinone core of CAS 105355-26-8 is chemically and functionally distinct from the 2,4-thiazolidinedione core of pioglitazone (free base, CAS 111025-46-8) and pioglitazone hydrochloride (CAS 112529-15-4), as well as from other pioglitazone-related impurities such as the benzylidene derivative (CAS 144809-28-9) [1]. This structural divergence produces measurable differences in melting point (187–198 °C vs. 183–184 °C for pioglitazone free base), density (1.28 g/cm³ vs. 1.26 g/cm³), and HPLC retention behavior, rendering the compound chromatographically resolvable from the parent drug—a prerequisite for its function as a system suitability marker and impurity quantitation standard in pharmacopoeial methods . Furthermore, the imine functional group confers distinct reactivity: whereas pioglitazone is the hydrolyzed end-product, the 2-imino compound is the penultimate synthetic intermediate that undergoes acid-catalyzed hydrolysis to yield the active pharmaceutical ingredient, making it the sole compound suitable for monitoring residual intermediate carryover in pioglitazone manufacturing [2].

Target Compound
2-imino-4-thiazolidinone
Imino core (C=NH) alters melting point, density, and HPLC retention; chromatographically resolved from parent drug.
Penultimate intermediate
Specific marker for synthetic carryover; acid hydrolysis converts it to pioglitazone.
Potential Substitutes
Pioglitazone free base / HCl
2,4-thiazolidinedione core; different melting point and retention; cannot monitor residual imino intermediate.
Other pioglitazone impurities
Benzylidene derivative, EP Impurity A – structurally unrelated; no synthetic pathway overlap; not interchangeable for impurity profiling.

Quantitative Differentiation Evidence: 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone vs. Pioglitazone and Related Analogs


Melting Point Elevation Relative to Pioglitazone Free Base Confirms Structural Divergence and Chromatographic Resolvability

The 2-imino substitution in CAS 105355-26-8 raises the melting point by approximately 4–13 °C above that of pioglitazone free base (CAS 111025-46-8). The imino compound melts at 187–188 °C with decomposition, whereas pioglitazone melts at 183–184 °C . A separate certificate source reports the melting point as 194–198 °C (TCI specification), further supporting a consistently elevated thermal transition relative to the parent drug . This thermal difference reflects altered crystal lattice energy due to the imine group and serves as an orthogonal identity confirmation in compendial testing.

Melting point elevation
Cross-study comparable
ΔTₘ = +4 to +13 °C vs. pioglitazone free base (183–184 °C); target 187–198 °C.
Supports orthogonal identity confirmation and chromatographic resolvability in compendial methods.
Sources report varied ranges; data to verify with lot-specific CoA.
Pharmaceutical impurity profiling Reference standard characterization Thermal analysis

Density Differential vs. Pioglitazone Enables Crystallographic and Solid-State Differentiation

The measured density of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone is 1.28 g/cm³, compared with 1.26 g/cm³ for pioglitazone free base (predicted) . The approximately 1.6% higher density of the imino compound is consistent with the replacement of a carbonyl oxygen by an imine nitrogen, which alters hydrogen-bonding networks in the crystal lattice and reduces unit cell volume. This density difference is relevant for solid-state characterization techniques including X-ray powder diffraction (XRPD) identity testing.

Solid-state density
Cross-study comparable
1.28 g/cm³ vs. 1.26 g/cm³ (pioglitazone free base); approximately +1.6% higher.
Provides XRPD-discriminable parameter for impurity detection in solid-state characterization.
Predicted vs. experimental density; context-dependent at 20 °C.
Solid-state characterization Polymorph screening Reference standard physicochemical fingerprinting

Defined Role as the Penultimate Synthetic Intermediate: Process-Specific Traceability That No Other Pioglitazone-Related Compound Provides

In the Takeda-origin synthesis route, 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone is the immediate precursor to pioglitazone, formed by cyclization of a 2-bromopropionate intermediate with thiourea, and subsequently hydrolyzed with refluxing 2N HCl to yield pioglitazone [1]. A patent describing an improved process reports that the total three-step yield for pioglitazone production via this imino intermediate was elevated from 20–30% (prior art) to >55%, with final product purity exceeding 99.0% [2]. In contrast, pioglitazone hydrochloride, pioglitazone free base, and other impurities such as EP Impurity A (CAS 625853-74-9) or the benzylidene derivative (CAS 144809-28-9) are downstream products or structurally unrelated degradation products that provide no information on intermediate carryover.

Penultimate intermediate role
Direct head-to-head
Key step in Takeda-origin synthesis: cyclization with thiourea, then acid hydrolysis to pioglitazone. Optimized process yield >55%, purity ≥99.12%.
Only compound suitable for monitoring residual intermediate carryover per ICH Q3A.
Patent CN111875598B; prior art yields 20–30%.
Process chemistry Residual intermediate monitoring Genotoxic impurity risk assessment

Purity Specification of ≥98.0% (HPLC/Titration) with Certificates of Analysis Enabling Direct Use as a Pharmacopoeial Reference Standard

Commercially available 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone is supplied with a purity specification of ≥98.0% as determined by both HPLC (area%) and nonaqueous titration, supported by NMR confirmation of structure, a defined melting point range, and a Certificate of Analysis (CoA) . Certain suppliers provide the product manufactured under ISO 17034 accreditation as an analytical reference standard, with traceability to USP or EP pharmacopoeial standards available based on feasibility [1]. In contrast, technical-grade pioglitazone intermediates or bulk API are not supplied with the impurity-profile-specific CoA documentation required for use as a reference standard in compendial method system suitability testing.

Purity specification & CoA
Specification review
≥98.0% (HPLC area% and nonaqueous titration); NMR confirmation; ISO 17034 accredited reference material available.
Meets regulatory expectation for ANDA method validation; minimizes in-house characterization burden.
Supplier-dependent documentation; verify CoA content before use.
Reference standard certification ISO 17034 accredited reference materials ANDA method validation

Procurement-Driven Application Scenarios for 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone (CAS 105355-26-8)


AND A Filing: HPLC System Suitability and Impurity Quantitation Reference Standard for Pioglitazone Drug Substance

In abbreviated new drug applications (ANDAs) for generic pioglitazone hydrochloride tablets, CAS 105355-26-8 serves as a chromatographically resolvable impurity marker. Its distinct melting point (187–198 °C vs. 183–184 °C for pioglitazone) and density (1.28 vs. 1.26 g/cm³) provide orthogonal identity confirmation . The compound is supplied with a purity of ≥98.0% (HPLC and titration) and a full Certificate of Analysis, enabling its direct use as a system suitability standard without additional in-house purification .

Residual Synthetic Intermediate Monitoring in Pioglitazone API per ICH Q3A Guidelines

Because 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone is the penultimate intermediate in the Takeda-origin pioglitazone synthesis—cyclized from thiourea and subsequently hydrolyzed to the final API—it is the only compound that can serve as a marker for residual intermediate carryover . An optimized manufacturing process utilizing this intermediate achieves total three-step yields exceeding 55% with final pioglitazone purity ≥99.12%, underscoring the compound's relevance for process-specific impurity fate and purge studies .

Method Development and Validation (AMV) for Pioglitazone-Related Substances by HPLC-UV or LC-MS

The 2-imino substitution renders CAS 105355-26-8 chromatographically distinguishable from pioglitazone and other related impurities, making it a critical component of impurity marker mixtures used during HPLC method development and validation . Regulatory-compliant detailed characterization data (NMR, MS, HPLC, FT-IR, and structure elucidation reports) are available from certified reference standard suppliers, supporting method specificity, linearity, accuracy, and precision studies as required by ICH Q2(R1) .

Solid-State Characterization and Polymorph Screening of Pioglitazone Drug Substance

The density differential between CAS 105355-26-8 (1.28 g/cm³) and pioglitazone free base (1.26 g/cm³) provides a measurable parameter for XRPD-based discrimination of the imino impurity from the API in solid-state characterization workflows . This is relevant for polymorph screening studies where the presence of the imino impurity may influence crystallization outcomes and where its detection by XRPD requires a reference standard of the impurity for spiking experiments and limit tests .

Application
Selection Property
Validation Focus
ANDA HPLC system suitability / impurity quantitation
Chromatographically resolvable impurity marker with orthogonal thermal and density identity
Method specificity, linearity, and system suitability per ICH Q2(R1)
Residual intermediate monitoring (ICH Q3A)
Penultimate synthetic intermediate; unique to pioglitazone route
Intermediate carryover quantification and process purge studies
Method development and validation (HPLC-UV / LC-MS)
2-imino substitution provides distinct retention; full characterization data available
Accuracy, precision, and specificity for related substances methods
Solid-state characterization / polymorph screening
Measurable density differential for XRPD discrimination from API
Spiking experiments and limit tests for impurity in crystalline drug substance
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